(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Overview
Description
(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzodioxin ring, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
The primary target of this compound is the β2 adrenergic receptor . This receptor is a type of G-protein coupled receptor found in the smooth muscle of the bronchi and bronchioles. It plays a crucial role in regulating bronchial muscle tone and airway resistance.
Mode of Action
As an agonist of the β2 adrenergic receptor, this compound binds to the receptor and triggers a conformational change. This change activates the G protein, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and bronchodilation .
Biochemical Pathways
The activation of the β2 adrenergic receptor leads to the stimulation of the adenylate cyclase pathway. This results in the conversion of ATP to cAMP. The increased cAMP activates protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Result of Action
The primary result of the compound’s action is bronchodilation, or the relaxation of bronchial smooth muscle. This leads to an increase in airway diameter and improved airflow, which can alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Analysis
Biochemical Properties
(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic receptors, influencing neurotransmission processes . The nature of these interactions often involves binding to receptor sites, leading to modulation of receptor activity and subsequent biochemical responses.
Cellular Effects
The effects of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate signaling pathways related to stress and anxiety by interacting with adrenergic receptors . This modulation can lead to changes in gene expression patterns and metabolic activities within the cells.
Molecular Mechanism
At the molecular level, (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to either activation or inhibition of enzymatic activities. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, but it may degrade over extended periods. Long-term exposure to the compound has been observed to cause sustained changes in cellular functions, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmission and reduction of anxiety-related behaviors. At higher doses, it can cause toxic effects, including disruption of normal cellular functions and potential organ damage .
Metabolic Pathways
(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and acetone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction. This involves the reaction of the benzodioxin derivative with an appropriate amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the choice of catalysts and solvents is crucial to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxin derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanol
- (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-nitroethanol
Uniqueness
(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is unique due to its specific chiral configuration and the presence of the amino group, which imparts distinct biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in its interactions with molecular targets.
Properties
IUPAC Name |
(1R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7,13H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAAANMPVNIYBF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CN)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208925-08-0 | |
Record name | (1R)-2-AMINO-1-(2,2-DIMETHYL-4H-1,3-BENZODIOXIN-6-YL)ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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